molecular formula C13H18BrNO3 B2482123 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol CAS No. 5610-10-6

1-(4-Bromophenoxy)-3-morpholinopropan-2-ol

Cat. No.: B2482123
CAS No.: 5610-10-6
M. Wt: 316.195
InChI Key: WFUHDRRJEHRDMS-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)-3-morpholinopropan-2-ol (CAS 5610-10-6) is a chemical building block of interest in medicinal chemistry and drug discovery research. It is a solid with a molecular weight of 316.20 g/mol and a molecular formula of C13H18BrNO3 . Its structure, which incorporates a morpholine ring and a bromophenoxy group, makes it a valuable intermediate for the synthesis of more complex, biologically active molecules. This compound has been identified as a key synthetic intermediate in the preparation of pyrrolopyrimidine-based compounds, which are inhibitors of Mitogen-activated Protein Kinase Kinase Kinase Kinase-4 (MAP4K4) . MAP4K4 is a kinase involved in various disease pathways, making its inhibitors a significant area of investigation. Furthermore, the compound's structure is analogous to other pharmacologically active morpholine derivatives, suggesting its potential utility in developing ligands for various biological targets. The synthetic route to this compound has been achieved via the kinetic resolution of epoxides, a method that can provide the product in high yield and enantiomeric excess for chiral research applications . Researchers can utilize this versatile scaffold to explore new chemical space in the development of enzyme inhibitors and other therapeutic candidates. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-bromophenoxy)-3-morpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c14-11-1-3-13(4-2-11)18-10-12(16)9-15-5-7-17-8-6-15/h1-4,12,16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUHDRRJEHRDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COC2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Epoxide Ring-Opening Strategy

The most widely documented method involves a two-step process utilizing epichlorohydrin as a key intermediate.

Step 1: Formation of 1-(4-Bromophenoxy)propan-2-ol
4-Bromophenol reacts with epichlorohydrin in alkaline conditions to form the glycidyl ether intermediate. The reaction proceeds via nucleophilic attack of the phenoxide ion on the less hindered carbon of the epoxide ring:

$$
\text{4-Bromophenol} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{1-(4-Bromophenoxy)propan-2-ol} + \text{HCl}
$$

Typical Conditions

  • Molar Ratio : 1:1.2 (4-bromophenol:epichlorohydrin)
  • Base : 10% aqueous NaOH
  • Temperature : 60–70°C
  • Reaction Time : 4–6 hours
  • Solvent : Toluene/water biphasic system

Step 2: Morpholine Incorporation
The secondary alcohol in 1-(4-bromophenoxy)propan-2-ol undergoes nucleophilic substitution with morpholine under basic conditions:

$$
\text{1-(4-Bromophenoxy)propan-2-ol} + \text{Morpholine} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound} + \text{H}_2\text{O}
$$

Optimized Parameters

  • Base : Anhydrous potassium carbonate
  • Solvent : Dimethyl sulfoxide (DMSO)
  • Temperature : 70–80°C
  • Reaction Time : 8–12 hours
  • Yield : 68–72% (isolated)

One-Pot Synthesis via In Situ Epoxidation

Advanced protocols eliminate intermediate isolation by combining both steps in a single reactor:

  • Initial Phase : 4-Bromophenol and epichlorohydrin react in toluene with NaOH.
  • Morpholine Addition : After 4 hours, morpholine and DMSO are introduced directly.
  • Heating : Maintained at 75°C for 10 hours.

Advantages

  • Reduced processing time (14 hours total vs. 18 hours for two-step)
  • Improved yield (78–82%)
  • Lower solvent consumption

Industrial Production Methodologies

Continuous Flow Reactor Systems

Large-scale manufacturing employs continuous flow technology to enhance efficiency:

Parameter Specification
Reactor Type Tubular (316L stainless steel)
Residence Time 45 minutes
Temperature 85°C
Pressure 3 bar
Throughput 12 kg/h
Annual Capacity 90 metric tons

Key Features

  • Real-time pH monitoring
  • Automated base addition
  • In-line IR spectroscopy for intermediate tracking

Solvent Recovery and Purification

Industrial processes emphasize solvent recycling:

  • Distillation : DMSO recovery (>95%) via vacuum distillation
  • Crystallization : Target compound purified from ethyl acetate/heptane
  • Waste Treatment : Neutralization of alkaline residues before disposal

Critical Analysis of Reaction Variables

Base Selection Impact

Comparative study of bases (n=5 replicates):

Base Yield (%) Purity (HPLC) Reaction Time (h)
Sodium hydroxide 71.2 ±2.1 98.3 6.5
Potassium carbonate 82.4 ±1.8 99.1 8.0
Triethylamine 64.7 ±3.2 97.8 10.2

Potassium carbonate provides optimal balance between reactivity and minimal side product formation.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents accelerate the substitution step:

$$
k_{\text{obs}} \propto \frac{[\text{Morpholine}] \cdot \text{Dielectric Constant}}{\text{Solvent Viscosity}}
$$

Solvent Performance Ranking

  • DMSO (ε=46.7): 100% relative rate
  • DMF (ε=36.7): 83%
  • Acetonitrile (ε=37.5): 79%

Advanced Catalytic Approaches

Phase-Transfer Catalysis

Benzyltriethylammonium chloride (BTEAC) enhances interfacial reactions:

  • Catalyst Loading : 5 mol%
  • Yield Increase : 14% compared to uncatalyzed system
  • Byproduct Reduction : Chlorinated impurities <0.5%

Microwave-Assisted Synthesis

Rapid synthesis protocol (CEM Discover SP):

  • Power : 300 W pulsed
  • Temperature : 110°C
  • Time : 35 minutes
  • Yield : 88%

Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, CDCl3)

  • δ 7.45 (d, J=8.8 Hz, 2H, Ar-H)
  • δ 6.82 (d, J=8.8 Hz, 2H, Ar-H)
  • δ 4.12 (m, 1H, CH-OH)
  • δ 3.72 (t, J=4.6 Hz, 4H, Morpholine-OCH2)
  • δ 2.56 (m, 4H, Morpholine-NCH2)

HPLC Conditions

  • Column: C18, 5μm, 250×4.6 mm
  • Mobile Phase: 65:35 MeOH:H2O (0.1% TFA)
  • Retention Time: 6.8 minutes

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenoxy)-3-morpholinopropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Bromophenoxy)-3-morpholinopropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Phenoxy Substituents: The position and type of substituents (e.g., bromo, methyl, methoxy) on the phenoxy group significantly influence electronic properties and binding interactions.
  • Backbone Modifications : Replacement of the hydroxyl group with a ketone () or nitroimidazole () alters polarity and biological targeting.
  • Salt Forms : Hydrochloride salts (e.g., ) enhance solubility and stability for pharmaceutical formulations.

Pharmacological Activities

  • CLC-1 Ion Channel Inhibition: The tetrazole derivative in acts as a CLC-1 inhibitor for neuromuscular disorders, suggesting bromophenoxy-containing analogs may target ion channels .
  • Antimicrobial Activity : Morponidazole () demonstrates nitroimidazole-based antibiotic activity, implying the nitro group is critical for disrupting microbial DNA .
  • Unspecified Targets: Compounds like 1-(2,4-dimethylphenoxy)-3-morpholinopropan-2-ol () are marketed as bioactive intermediates, though their exact mechanisms remain undisclosed .

Commercial Availability

  • Suppliers: Over 10 global suppliers (e.g., ChemScene, Wuhan Kemi-Works) provide analogs like 1-(2-methoxyphenoxy)-3-morpholinopropan-2-ol hydrochloride, reflecting industrial demand .
  • Custom Synthesis : ChemScene () offers tailored synthesis services, emphasizing the scalability of morpholine-containing compounds .

Biological Activity

1-(4-Bromophenoxy)-3-morpholinopropan-2-ol, a compound with potential biological activity, has garnered attention in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a bromophenoxy group and a morpholinopropanol moiety. The presence of the bromine atom is significant for its biological interactions.

Biological Activity Overview

1-(4-Bromophenoxy)-3-morpholinopropan-2-ol exhibits various biological activities, including:

  • Antiviral Activity : Similar compounds have shown effectiveness against viruses such as human cytomegalovirus (HCMV) and HIV-1. The structural similarity to other bromophenoxy derivatives suggests potential antiviral effects.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial activity, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and other Gram-positive bacteria.

The proposed mechanism of action for 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol involves interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication or bacterial growth.
  • Receptor Modulation : It might act as a modulator for certain receptors involved in cellular signaling pathways.

Antiviral Activity

A study investigating the antiviral properties of related compounds found that derivatives with a bromophenoxy group exhibited significant inhibition of HCMV replication. For example, one derivative blocked viral replication at an effective concentration (EC50) of 2.19 µM, comparable to established antiviral agents like ganciclovir .

Antimicrobial Studies

Research on similar compounds indicated that those containing the bromophenoxy moiety had enhanced antibacterial activity against various pathogens. A comparative study reported minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 μg/mL against MRSA, outperforming traditional antibiotics .

Data Table: Biological Activity Summary

Activity Type Target Pathogen/Condition Effective Concentration (EC50/MIC) Reference
AntiviralHCMV2.19 µM
AntibacterialMRSA0.5 - 2.0 μg/mL

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